molecular formula C8H10N2O2 B2610336 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid CAS No. 2090464-49-4

4-Cyclobutyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2610336
CAS RN: 2090464-49-4
M. Wt: 166.18
InChI Key: VGPBGBOCQJEOHY-UHFFFAOYSA-N
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Description

4-Cyclobutyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 2090464-49-4 . It has a molecular weight of 166.18 . The IUPAC name for this compound is 4-cyclobutyl-1H-pyrazole-5-carboxylic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid is 1S/C8H10N2O2/c11-8(12)7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) . This indicates the presence of a cyclobutyl group attached to the 4-position of the pyrazole ring, and a carboxylic acid group attached to the 5-position of the pyrazole ring.


Physical And Chemical Properties Analysis

4-Cyclobutyl-1H-pyrazole-5-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 166.18 .

Scientific Research Applications

Fungicidal Agents

There is research indicating that derivatives of 1H-pyrazole-5-carboxylic acid can be used as potential fungicidal agents . This suggests that “4-Cyclobutyl-1H-pyrazole-5-carboxylic acid” could also have similar applications.

Insecticidal Agents

In addition to fungicidal properties, 1H-pyrazole-5-carboxylic acid derivatives have also been studied for their insecticidal properties . This implies that “4-Cyclobutyl-1H-pyrazole-5-carboxylic acid” could be used to develop new insecticides.

Safety and Hazards

The safety information for 4-Cyclobutyl-1H-pyrazole-5-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-cyclobutyl-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPBGBOCQJEOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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